1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid
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Overview
Description
1,8-Diazatricyclo[7400,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene: This compound has a similar tricyclic structure but lacks the carboxylic acid group.
8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: This compound contains an oxygen atom in the ring structure, giving it different chemical properties.
Uniqueness
1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid is unique due to its specific tricyclic structure and the presence of the carboxylic acid group.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-3-7-14-10-6-2-1-5-9(10)13-11(8)14/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
OWCGCEUFYWXJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C3N2C=CC=C3C(=O)O |
Origin of Product |
United States |
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